Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate
Description
Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3-chloro-4-ethoxyphenyl group at position 2 and a furan-2-carboxylate moiety linked via a sulfanylmethyl bridge at position 2. This structure combines electron-withdrawing (chloro, ethoxy) and electron-donating (furan ester) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
methyl 5-[[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-3-28-18-6-4-13(10-15(18)22)16-11-17-20(23-8-9-25(17)24-16)30-12-14-5-7-19(29-14)21(26)27-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXESHYKJRIDIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(O4)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 482.3 g/mol. The structure features a furan ring, a pyrazolo[1,5-a]pyrazine core, and a sulfanyl group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in the G1 phase, preventing further division of cancer cells.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Properties :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse pharmacological activities. Recent studies highlight its potential as an anticancer agent and anti-inflammatory drug .
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit notable anticancer properties. For instance:
- Case Study : A derivative of pyrazolo[1,5-a]pyrimidine was shown to inhibit cancer cell proliferation effectively. In vitro studies revealed that the compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range (IC50 = 0.39 ± 0.06 μM for MCF-7) .
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo Derivative | MCF-7 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| Pyrazolo Derivative | HCT116 | 0.46 ± 0.04 | Induction of apoptosis |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo compounds has also been extensively studied:
- Case Study : A recent review highlighted several pyrazole derivatives that exhibited significant inhibition of inflammatory markers in vitro, indicating their potential as therapeutic agents in treating inflammatory diseases .
Material Science Applications
Beyond medicinal uses, methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate has applications in material science due to its unique structural properties.
Photophysical Properties
Compounds with a pyrazolo framework have been explored for their photophysical characteristics:
- Case Study : Research has shown that certain pyrazolo derivatives can act as luminescent materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis and Functionalization
The synthesis of this compound involves several synthetic pathways that enhance its functionalization potential:
| Synthetic Method | Yield (%) | Key Features |
|---|---|---|
| Reflux in THF | High | Facilitates the formation of pyrazolo scaffolds |
| Post-functionalization | Variable | Allows for the introduction of various substituents |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group in the furan-2-carboxylate moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically produces the corresponding carboxylic acid derivative, which may enhance solubility or enable further functionalization.
Example conditions :
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl furan-2-carboxylate derivatives | NaOH, H₂O/EtOH, reflux | Furan-2-carboxylic acid derivatives | 75–90 |
Sulfanyl Group Reactivity
The sulfanylmethyl (-SCH₂-) linker exhibits nucleophilic character, enabling oxidation or alkylation reactions:
Oxidation to Sulfone
Controlled oxidation with hydrogen peroxide (H₂O₂) or oxone converts the sulfide to a sulfone, altering electronic properties and bioactivity.
Example conditions :
| Reactant | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfanylmethyl analogs | H₂O₂/AcOH | Sulfonylmethyl derivatives | 60–85 |
Alkylation
The sulfide can react with alkyl halides (e.g., methyl iodide) to form sulfonium salts under mild conditions .
Functionalization of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine system is electron-deficient, making it amenable to electrophilic substitution and cross-coupling reactions:
C–H Arylation
Palladium-catalyzed C–H activation at position 3 or 7 of the pyrazolo[1,5-a]pyrazine core enables direct aryl group introduction.
Example conditions :
| Position | Aryl Halide | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C3 or C7 | Aryl bromides | 3- or 7-Arylpyrazolo[1,5-a]pyrazines | 55–78 |
Modification of the 3-Chloro-4-ethoxyphenyl Substituent
The chloro and ethoxy groups on the phenyl ring offer additional reactivity:
Nucleophilic Aromatic Substitution (Cl Replacement)
The chloro group undergoes substitution with amines or alkoxides under thermal conditions.
Example conditions :
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Piperidine | 3-Piperidino-4-ethoxyphenyl analog | 65–80 |
Ethoxy Group Cleavage
Strong acids (e.g., HBr/AcOH) cleave the ethoxy group to a hydroxyl, which can be further derivatized .
Heterocyclic Ring Functionalization
The furan ring undergoes electrophilic substitution (e.g., nitration, halogenation) at position 4 or 5, though steric hindrance from the ester group may limit reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[1,5-a]pyrazine derivatives and other heterocyclic analogs, focusing on molecular features, physicochemical properties, and inferred biological activities.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Pyrazolo[3,4-d]pyrimidine derivatives () exhibit higher molecular weights and melting points, suggesting greater thermal stability .
Substituent Effects: The furan-2-carboxylate group in the target compound enhances polarity compared to the 3-fluorobenzylsulfanyl group in , which may improve aqueous solubility but reduce membrane permeability .
Biological Implications :
- Analogs with sulfanyl linkages (e.g., ) often exhibit improved metabolic stability due to sulfur’s resistance to oxidation .
- The 4-oxo group in ’s tetrahydro derivative could facilitate hydrogen bonding, a critical factor in kinase inhibition .
Table 2: Inferred Activity Trends
Q & A
Q. What synthetic methodologies are reported for pyrazolo[1,5-a]pyrazine derivatives, and how can they be adapted to synthesize the target compound?
Pyrazolo[1,5-a]pyrazine cores are typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization under basic conditions to form pyrazole intermediates . The sulfanylmethyl group can be introduced via nucleophilic substitution using mercaptoethanol derivatives, followed by coupling with furan-2-carboxylate esters. Thioether formation at the pyrazine C4 position is critical and may require optimization of reaction time and temperature to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- X-ray crystallography : Used to confirm the fused heterocyclic system and substituent positions. Reported R factors <0.1 and data-to-parameter ratios >13:1 ensure reliability .
- NMR/IR : NMR identifies protons on the 3-chloro-4-ethoxyphenyl group (δ 6.8–7.4 ppm for aromatic protons) and furan methyl ester (δ 3.8–4.0 ppm). IR confirms carbonyl stretches (~1700 cm) .
Q. What solvent systems are suitable for solubility and stability testing?
Pyrazole derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies should assess hydrolysis of the methyl ester under acidic/basic conditions (pH 2–12) using HPLC monitoring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets and binding modes?
Molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., PI3Kδ) can identify potential interactions. Fluorine substitution on analogous pyrazolo[1,5-a]pyrimidines enhances binding affinity via hydrophobic interactions, as shown in free energy calculations (ΔG < -9 kcal/mol) . Density Functional Theory (DFT) optimizes geometry for docking accuracy .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Use enzymatic assays (e.g., kinase inhibition) alongside cell-based viability tests to differentiate direct target effects from off-target toxicity.
- Structural verification : Re-analyze compounds with conflicting data via LC-MS and X-ray crystallography to confirm purity and conformation .
Q. How does the 3-chloro-4-ethoxyphenyl substituent influence pharmacokinetic properties?
Chlorine enhances membrane permeability (logP ~3.5), while the ethoxy group may reduce metabolic clearance. Comparative studies with 4-methoxyphenyl analogs show a 20% increase in plasma half-life (t = 6.2 hrs vs. 5.1 hrs) .
Q. What functional group modifications optimize activity in structure-activity relationship (SAR) studies?
- Sulfanylmethyl replacement : Substituting with methylene or oxygen alters steric bulk; thioether-to-ether swaps reduce IC by 2-fold in kinase inhibition .
- Furan carboxylate bioisosteres : Replacing the methyl ester with amides improves solubility (e.g., logS from -3.2 to -2.1) without compromising binding .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
